A Comprehensive Guide to the Solubility and Stability Profiling of Benzyl 2-Methyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate
A Comprehensive Guide to the Solubility and Stability Profiling of Benzyl 2-Methyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate
Abstract
The journey of a new chemical entity (NCE) from discovery to a viable drug product is contingent on a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount, directly influencing bioavailability, formulation design, and shelf-life. This technical guide provides a comprehensive framework for the systematic evaluation of Benzyl 2-methyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate, a novel compound featuring the medicinally significant dihydropyridine scaffold. We present not just the protocols, but the underlying scientific rationale for a robust characterization, encompassing thermodynamic and kinetic solubility assessments, and a full panel of forced degradation studies to establish an exhaustive stability profile. This document is intended for researchers, chemists, and drug development professionals dedicated to building a foundational data package for NCEs, ensuring the generation of reliable and decision-enabling results.
Introduction: The Critical Role of Physicochemical Characterization
The 1,4-dihydropyridine (DHP) core is a privileged scaffold in medicinal chemistry, most famously represented by a class of L-type calcium channel blockers used in the management of hypertension.[1][2] Any new analogue, such as Benzyl 2-methyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate, must undergo rigorous physicochemical profiling to ascertain its potential as a drug candidate. Two of the most critical hurdles in early development are poor solubility and inherent instability.
-
Solubility dictates the rate and extent of drug absorption, directly impacting its bioavailability. Poor aqueous solubility is a common characteristic of DHP derivatives and a primary cause of failure for many NCEs.[3]
-
Stability determines the drug's shelf-life and ensures that the patient receives the intended dose of the active substance, free from potentially toxic degradation products. The DHP ring, in particular, is known for its susceptibility to light-induced degradation and oxidation.[2][4]
This guide outlines a holistic and scientifically-grounded strategy to comprehensively characterize the solubility and stability of Benzyl 2-methyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate, establishing a self-validating system of protocols essential for its forward progression in the drug development pipeline.
Profile of the Target Compound
Before embarking on experimental work, a preliminary assessment based on the molecule's structure is crucial. The presence of the benzyl carboxylate and the overall hydrocarbon framework suggests significant lipophilicity, which may correlate with poor aqueous solubility.[5] The dihydropyridine ring is a known photosensitive moiety, making photostability a key area of investigation.
| Property | Data | Source |
| IUPAC Name | Benzyl 2-methyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate | - |
| Molecular Formula | C₁₄H₁₅NO₃ | Calculated |
| Molecular Weight | 245.27 g/mol | Calculated |
| General Structural Class | 1,4-Dihydropyridine Derivative | - |
| Predicted Properties | Likely low aqueous solubility, potential for photo-degradation. | Inferred[3][4] |
Comprehensive Solubility Profiling
A multi-faceted approach to solubility is required to inform different stages of drug development. We must distinguish between thermodynamic solubility, which represents the true equilibrium state, and kinetic solubility, which provides insights into the risk of precipitation from a supersaturated solution—a common scenario in high-throughput screening.[6]
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
This method is the gold standard for determining equilibrium solubility and is essential for formulation development.[7] Its success hinges on ensuring that a true equilibrium between the solid and dissolved states is achieved.
Causality of Experimental Choices:
-
Solvent Selection: A range of aqueous buffers (pH 1.2, 4.5, 6.8) is used to simulate the gastrointestinal tract. Water serves as a baseline, and organic co-solvents (e.g., ethanol, propylene glycol) are tested to guide formulation strategies.
-
Equilibrium Time: A duration of 24 to 48 hours is chosen because it is typically sufficient for complex organic molecules to reach equilibrium. Shorter times risk underestimating the true solubility.[7]
-
Temperature Control: All experiments are conducted at controlled ambient (25 °C) and physiological (37 °C) temperatures, as solubility is temperature-dependent.
Step-by-Step Methodology:
-
Add an excess amount of Benzyl 2-methyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate to a series of glass vials containing the desired solvent media (e.g., pH 1.2 HCl buffer, pH 6.8 phosphate buffer, purified water). The presence of undissolved solid at the end of the experiment is mandatory to confirm saturation.[7]
-
Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for 24-48 hours to allow them to reach equilibrium.
-
After incubation, allow the vials to stand for a short period to let coarse particles settle.
-
Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter (e.g., PVDF or PTFE, chosen after a filter-binding study) to remove all undissolved solids.
-
Dilute the filtrate with an appropriate mobile phase or solvent.
-
Quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.
Experimental Protocol: Kinetic Solubility Assessment
This high-throughput method is invaluable during early discovery to flag compounds that might precipitate in aqueous-based biological assays.[6][8] It measures the concentration at which a compound, introduced from a DMSO stock, begins to precipitate.
Causality of Experimental Choices:
-
DMSO Stock: Dimethyl sulfoxide (DMSO) is the standard solvent for compound storage and initial dissolution in high-throughput screening. This protocol directly mimics the dilution of a DMSO stock into an aqueous assay buffer.[8]
-
Nephelometry: This detection method is fast, non-destructive, and highly sensitive to the formation of fine precipitates (light scattering), making it ideal for high-throughput applications.[9]
Step-by-Step Methodology:
-
Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
-
In a 96-well microplate, add the desired aqueous buffer (e.g., PBS, pH 7.4).
-
Using a liquid handler, add small volumes of the DMSO stock solution to the buffer to achieve a range of final concentrations (e.g., 1 µM to 200 µM). The final DMSO concentration should be kept constant and low (e.g., 1-2%).
-
Allow the plate to incubate at room temperature for a defined period (e.g., 2 hours).
-
Measure the turbidity of each well using a microplate nephelometer, which detects scattered light from any precipitate formed.[9]
-
The kinetic solubility limit is defined as the concentration at which the nephelometry signal significantly rises above the background.
Data Presentation and Workflow
All quantitative solubility data should be compiled for easy comparison.
Table 1: Example Solubility Data Summary
| Medium | Temperature (°C) | Solubility Type | Solubility (µg/mL) |
|---|---|---|---|
| Purified Water | 25 | Thermodynamic | < 1 |
| 0.1 M HCl (pH 1.2) | 37 | Thermodynamic | 1.5 |
| Acetate Buffer (pH 4.5) | 37 | Thermodynamic | 1.2 |
| Phosphate Buffer (pH 6.8) | 37 | Thermodynamic | 1.1 |
| Phosphate Buffered Saline (pH 7.4) | 25 | Kinetic | 85 |
| 20% Ethanol / 80% Water | 25 | Thermodynamic | 75 |
Stability Assessment via Forced Degradation
Forced degradation, or stress testing, is a cornerstone of drug development.[10] It involves subjecting the drug to conditions more severe than accelerated stability testing to deliberately induce degradation. The primary goals are twofold: to elucidate potential degradation pathways and to develop a "stability-indicating" analytical method that can reliably separate and quantify the parent drug from all its degradation products.[11][12] An ideal study aims for 5-20% degradation; excessive degradation can lead to secondary and tertiary products that are not relevant to formal stability studies.[12][13]
The Stability-Indicating HPLC Method
A robust, stability-indicating HPLC method is the ultimate output of a successful forced degradation study. The development is an iterative process where stress samples are analyzed, and the chromatographic conditions (e.g., gradient, mobile phase, column) are adjusted until baseline separation of the parent peak from all degradant peaks is achieved.
Experimental Protocols: Forced Degradation Conditions
The following protocols are designed to probe the compound's vulnerabilities under various chemical and physical stresses.[14]
A. Hydrolytic Degradation
-
Rationale: To assess stability across a range of pH values encountered in the GI tract and in potential liquid formulations. The ester linkage of the benzyl carboxylate is a potential site for hydrolysis.
-
Protocol:
-
Prepare solutions of the compound (~1 mg/mL) in 0.1 M HCl (acidic), purified water (neutral), and 0.1 M NaOH (basic).
-
Incubate a set of samples at room temperature and another at 60 °C for up to 72 hours.
-
At specified time points (e.g., 2, 8, 24, 72 h), withdraw an aliquot.
-
Immediately neutralize the acidic and basic samples (with NaOH and HCl, respectively) to halt the degradation reaction.
-
Dilute and analyze using the developing stability-indicating HPLC method.
-
B. Oxidative Degradation
-
Rationale: To evaluate susceptibility to oxidation. The dihydropyridine ring is known to be susceptible to oxidation, which would convert it to the corresponding pyridine ring.[2]
-
Protocol:
-
Prepare a solution of the compound (~1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).
-
Add a solution of 3% hydrogen peroxide (H₂O₂).
-
Incubate at room temperature, protected from light, for up to 24 hours.
-
Monitor the reaction periodically. Once target degradation is achieved, quench the reaction if necessary (e.g., by dilution).
-
Analyze by HPLC.
-
C. Photolytic Degradation
-
Rationale: Essential for DHP compounds, which are notoriously light-sensitive.[4] This study informs packaging and handling requirements.
-
Protocol:
-
Expose both the solid powder and a solution of the compound to a light source conforming to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Place a parallel set of "dark" control samples, wrapped in aluminum foil, in the same chamber to differentiate between thermal and photolytic degradation.
-
Analyze the samples and their controls by HPLC at the end of the exposure period.
-
D. Thermal Degradation
-
Rationale: To assess the intrinsic stability of the molecule at elevated temperatures, simulating potential excursions during manufacturing and shipping.
-
Protocol:
-
Store the solid compound in a controlled temperature oven at 60 °C for 7 days.
-
Separately, prepare a solution of the compound in a neutral solvent and incubate at 60 °C.
-
Analyze the samples by HPLC and compare them to a control sample stored at 4 °C.
-
Data Presentation and Interpretation
A summary table is the most effective way to present the outcomes of the stress testing.
Table 2: Example Forced Degradation Summary
| Stress Condition | Duration / Temp. | % Degradation | No. of Degradants >0.1% | Mass Balance (%) | Observations |
|---|---|---|---|---|---|
| 0.1 M HCl | 72h / 60°C | 15.2 | 2 | 99.5 | Major degradant at RRT 0.85 |
| 0.1 M NaOH | 8h / RT | 18.5 | 1 | 99.1 | Rapid degradation to a single product |
| 3% H₂O₂ | 24h / RT | 12.8 | 1 | 99.8 | Likely oxidation to pyridine analogue |
| Thermal (Solid) | 7d / 60°C | < 1.0 | 0 | 100.2 | Compound is stable in solid state |
| Photolytic (Solution) | ICH Q1B | 22.1 | 3 | 98.9 | Highly sensitive to light in solution |
*RRT = Relative Retention Time
Conclusion
This technical guide provides a robust, field-proven framework for the comprehensive solubility and stability characterization of Benzyl 2-methyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate. By systematically applying the detailed protocols for thermodynamic and kinetic solubility, alongside a full panel of forced degradation studies, researchers can build a foundational dataset that is critical for informed decision-making in the drug development process. The hypothetical data presented suggests that while the compound may exhibit low aqueous solubility and significant photosensitivity—common traits for its structural class—it possesses good thermal stability in the solid state. This information is invaluable, guiding formulation scientists toward enabling technologies (e.g., amorphous solid dispersions, lipid-based formulations) and highlighting the need for light-protective packaging. Adherence to these scientifically-grounded methodologies will ensure the generation of high-quality, reliable data, ultimately de-risking the path from candidate nomination to clinical development.
References
- Vertex AI Search. (2026). Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H) - NIH.
- Vertex AI Search. (2026).
- Vertex AI Search. (2026). Benzyl 4-oxo-3,4-dihydropyridine-1(2H)
- Vertex AI Search. (2026). Benzyl 2-benzyl-4-oxo-3,4-dihydropyridine-1(2H)
- Vertex AI Search. (2026). Benzyl 4-oxo-3,4-dihydropyridine-1(2H)
-
PubChem. (n.d.). Benzyl 3,4-dihydro-4-oxo-pyridine-1(2H)-carboxylate. Retrieved from [Link]
-
BioPharm International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
-
ResearchGate. (n.d.). Calculated Physicochemical Properties of Dihydropyridine Derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (2012). Stability-indicating methods for the enantioselective determination of dihydropyridines by high performance liquid chromatography and capillary electrophoresis. Retrieved from [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
PubMed. (n.d.). HPLC method for analysis of a new 1,4-dihydropyridine: application to pharmacokinetic study in rabbit. Retrieved from [Link]
-
PubMed. (2008). Relationship between lipophilicities of 1,4-dihydropyridine derivatives and pharmacokinetic interaction strengths with grapefruit juice. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]
-
SpringerLink. (2022). 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties. Retrieved from [Link]
-
SciSpace. (2013). Method Development, Validation and Stability Studies of Felodipine by RP-HPLC and Molecular Interaction Studies of Felodipine. Retrieved from [Link]
-
PubMed. (2002). [Development of solubility screening methods in drug discovery]. Retrieved from [Link]
-
PubMed. (n.d.). Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data. Retrieved from [Link]
-
ResearchGate. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]
-
ResearchGate. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterisation. Retrieved from [Link]
-
ResearchGate. (n.d.). 1,4-Dihydropyridine Derivatives: Dihydronicotinamide Analogues—Model Compounds Targeting Oxidative Stress. Retrieved from [Link]
-
ResearchGate. (n.d.). Novel ecofriendly spectrophotometric methods for the determination of six dihydropyridines calcium channel blockers through derivatization with sulfophtalein dye: application to tablet analysis. Retrieved from [Link]
- Vertex AI Search. (2026).
-
ResearchGate. (2007). (4S)-Benzyl 4-methyl-5-oxo-1,3-oxazolidine-3-carboxylate. Retrieved from [Link]
-
ResearchGate. (2022). Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H)-carboxamide as anticancer agent: Synthesis, drug-likeness, ADMET profile, DFT and molecular modelling against EGFR target. Retrieved from [Link]
-
American Journal of Chemistry. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from [Link]
-
SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved from [Link]
-
PubMed. (n.d.). Effect of a dihydropyridine analogue, 2-[benzyl(phenyl)amino]ethyl 1,4-dihydro-2,6-dimethyl-5-(5,5-dimethyl-2-oxo- 1,3,2-dioxaphosphorinan-2-yl)-1-(2-morpholinoethyl)-4-(3-nitrophenyl)-. Retrieved from [Link]
-
ResearchGate. (2010). (4S)-4-Benzyl-N-{[(4S)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl]sulfonyl}-2-oxo-1,3-oxazolidine-3-carboxamide. Retrieved from [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Relationship between lipophilicities of 1,4-dihydropyridine derivatives and pharmacokinetic interaction strengths with grapefruit juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. [Development of solubility screening methods in drug discovery] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. researchgate.net [researchgate.net]
- 11. biopharminternational.com [biopharminternational.com]
- 12. sgs.com [sgs.com]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
